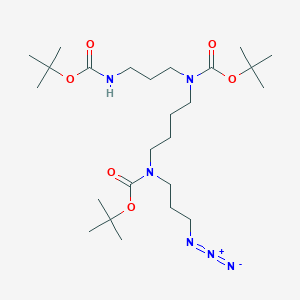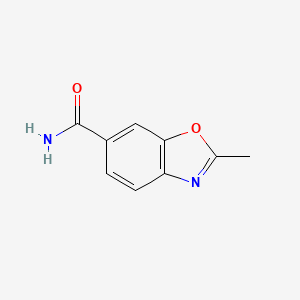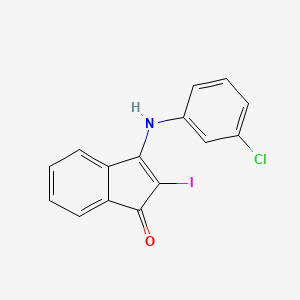
(4-(Diphenylamino)phenyl)magnesium bromide, 0.25 M in 2-MeTHF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Diphenylamino)phenyl)magnesium bromide, 0.25 M in 2-MeTHF, is a Grignard reagent used in organic synthesis. It is a solution of magnesium bromide in 2-methyl-1,3-dioxolane-4-methanol (2-MeTHF), a non-toxic, low-viscosity solvent. The reagent is used in a variety of reactions, including the synthesis of aryl halides, aryl ethers, and aryl amines. It is also used to prepare aryl ketones from aryl halides, and to prepare aryl sulfides from aryl halides and thiols.
Mechanism of Action
The mechanism of action of (4-(Diphenylamino)phenyl)magnesium bromide, 0.25 M in (4-(Diphenylamino)phenyl)magnesium bromide, 0.25 M in 2-MeTHF, is based on the Grignard reaction. In this reaction, the magnesium bromide reacts with the aryl halide to form an aryl magnesium halide, which can then react with a variety of other reagents. The Grignard reaction is a powerful and versatile reaction that can be used to synthesize a wide range of compounds.
Biochemical and Physiological Effects
(4-(Diphenylamino)phenyl)magnesium bromide, 0.25 M in this compound, is not known to have any biochemical or physiological effects. It is a reagent used in organic synthesis, and is not intended for human or animal consumption.
Advantages and Limitations for Lab Experiments
The advantages of using (4-(Diphenylamino)phenyl)magnesium bromide, 0.25 M in (4-(Diphenylamino)phenyl)magnesium bromide, 0.25 M in 2-MeTHF, for laboratory experiments include its low toxicity, low viscosity, and high reactivity. It is also relatively easy to prepare and use, and is stable in air. The main limitation of using this reagent is that it is not suitable for the synthesis of compounds with highly reactive functional groups, such as epoxides and nitriles.
Future Directions
The future directions for (4-(Diphenylamino)phenyl)magnesium bromide, 0.25 M in (4-(Diphenylamino)phenyl)magnesium bromide, 0.25 M in 2-MeTHF, include the development of new synthetic methods that utilize the reagent. This could include the development of new reactions, such as the synthesis of heterocycles and polymers, or the development of new catalysts that can be used in conjunction with the reagent. Additionally, further research into the mechanism of action of the reagent could lead to the development of new synthetic routes. Finally, further research into the safety and toxicity of the reagent could lead to the development of safer and more efficient synthetic methods.
Synthesis Methods
The synthesis of (4-(Diphenylamino)phenyl)magnesium bromide, 0.25 M in (4-(Diphenylamino)phenyl)magnesium bromide, 0.25 M in 2-MeTHF, is relatively straightforward. It is prepared by the reaction of 4-(diphenylamino)phenyl bromide and magnesium in this compound. The reaction is carried out at room temperature, and the product is filtered and washed with this compound. The product is a clear, colorless solution with a pH of 8.0-8.5.
Scientific Research Applications
(4-(Diphenylamino)phenyl)magnesium bromide, 0.25 M in (4-(Diphenylamino)phenyl)magnesium bromide, 0.25 M in 2-MeTHF, has been used in a variety of scientific research applications. It has been used in the synthesis of aryl halides, aryl ethers, and aryl amines. It has also been used to prepare aryl ketones from aryl halides, and to prepare aryl sulfides from aryl halides and thiols. It has also been used in the synthesis of phosphines, and in the synthesis of nitrogen-containing heterocycles.
properties
IUPAC Name |
magnesium;N,N-diphenylaniline;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N.BrH.Mg/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-2,4-15H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNUHWWDQDDENP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=[C-]C=C3.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrMgN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![8-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357828.png)
![8-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357832.png)
![8-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6357834.png)